3-tert-Butylphenol

Catalog No.
S590566
CAS No.
585-34-2
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-tert-Butylphenol

CAS Number

585-34-2

Product Name

3-tert-Butylphenol

IUPAC Name

3-tert-butylphenol

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7,11H,1-3H3

InChI Key

CYEKUDPFXBLGHH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC=C1)O

Solubility

0.01 M

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)O

Understanding Estrogenic Activity:

3-tert-Butylphenol (3-t-BP) has been used in research to investigate the effects of alkyl groups (hydrocarbon chains) on the estrogenic activity of alkylphenolic compounds. Scientists have employed a yeast-based screening method to study how the presence and position of the alkyl group influence the ability of 3-t-BP to mimic the hormone estrogen []. This research helps to understand the potential endocrine-disrupting effects of various environmental pollutants with similar structures.

Catalyst Studies:

-tert-Butylphenol serves as a model substrate in studies exploring the development and application of catalysts for specific chemical reactions. Researchers have investigated the stereoselective hydrogenation (addition of hydrogen) of 3-t-BP using rhodium catalysts supported on charcoal in supercritical carbon dioxide (a fluid state of CO2 with unique properties). This research contributes to the development of more efficient and selective catalysts for various industrial and synthetic processes.

Biodegradation Studies:

3-tert-Butylphenol has been used as a model compound to study the biodegradation capabilities of specific microorganisms. Scientists have isolated and characterized bacterial strains capable of degrading 3-t-BP, such as Pseudomonas sp. strain MS-1 []. This research contributes to the development of bioremediation strategies for the removal of environmental pollutants from contaminated environments.

3-tert-Butylphenol (CAS number: 585-34-2) is an organic compound belonging to the class of alkylphenols. It is a white solid with a characteristic phenolic odor []. While its natural occurrence is limited, it can be produced synthetically for various applications. Due to its potential endocrine-disrupting properties, 3-tert-butylphenol has become a subject of scientific research to understand its environmental impact and potential health risks [].


Molecular Structure Analysis

The molecular structure of 3-tert-Butylphenol consists of a benzene ring (aromatic ring) with a hydroxyl group (OH) attached at the third position and a tert-butyl group (C(CH3)3) at the first position []. The tert-butyl group is a bulky functional group that introduces steric hindrance, meaning it creates spatial congestion around the molecule. This steric effect can influence the reactivity and properties of the compound [].


Chemical Reactions Analysis

Synthesis

3-tert-Butylphenol can be synthesized through various methods, including the alkylation of phenol with tert-butyl alcohol or tert-butyl chloride in the presence of a Lewis acid catalyst [].

Reactions with Electrophiles

Due to the presence of the phenolic hydroxyl group, 3-tert-butylphenol can undergo electrophilic aromatic substitution reactions. The bulky tert-butyl group acts as a deactivated group, directing incoming electrophiles primarily to the para position (opposite the hydroxyl group) on the benzene ring [].

Oxidation

3-tert-Butylphenol is susceptible to oxidation in air, forming quinone derivatives [].

Decomposition

Under high temperatures, 3-tert-butylphenol can decompose into smaller molecules, including phenol, tert-butyl alcohol, and other hydrocarbons [].

Physical and Chemical Properties

  • Melting Point: 49 °C []
  • Boiling Point: 240 °C []
  • Solubility: Slightly soluble in water, but readily dissolves in organic solvents like ethanol, acetone, and chloroform [].
  • Stability: Relatively stable under ambient conditions but can oxidize in air [].

The mechanism of action of 3-tert-butylphenol is not extensively studied in scientific research. However, due to the structural similarity to the hormone estrogen, it is suspected to act as an endocrine disruptor. Endocrine disruptors can interfere with the body's hormonal system by mimicking or blocking the natural hormones [].

Physical Description

Liquid

XLogP3

3.3

Boiling Point

240.0 °C

LogP

3.3 (LogP)

Melting Point

42.3 °C

UNII

2382U55WN2

GHS Hazard Statements

Aggregated GHS information provided by 173 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (43.93%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.02 mmHg

Pictograms

Corrosive

Other CAS

585-34-2

Wikipedia

3-(1,1-dimethylethyl)-phenol

General Manufacturing Information

All other basic inorganic chemical manufacturing
Phenol, 3-(1,1-dimethylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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